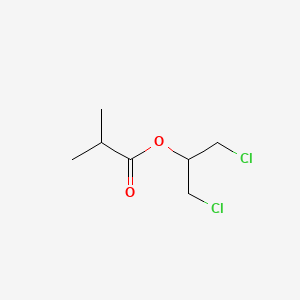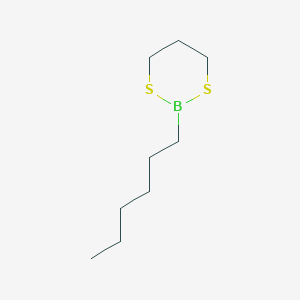
2-Hexyl-1,3,2-dithiaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-1,3,2-dithiaborinane is an organoboron compound characterized by a boron atom bonded to two sulfur atoms and a hexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-1,3,2-dithiaborinane typically involves the reaction of hexylboronic acid with sulfur-containing reagents under controlled conditions. One common method is the reaction of hexylboronic acid with elemental sulfur in the presence of a base, such as triethylamine, to form the desired dithiaborinane compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyl-1,3,2-dithiaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-sulfur-oxygen compounds.
Reduction: Reduction reactions can convert the compound into boron-hydride derivatives.
Substitution: The hexyl group or sulfur atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.
Major Products Formed
Oxidation: Boron-sulfur-oxygen compounds.
Reduction: Boron-hydride derivatives.
Substitution: Halogenated boron compounds.
Wissenschaftliche Forschungsanwendungen
2-Hexyl-1,3,2-dithiaborinane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-Hexyl-1,3,2-dithiaborinane involves its interaction with molecular targets through its boron and sulfur atoms. The compound can form stable complexes with various substrates, facilitating chemical transformations. In biological systems, it may interact with cellular components, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,2-Dithiaborinane: Similar structure but lacks the hexyl group.
2-Methyl-1,3,2-dithiaborinane: Contains a methyl group instead of a hexyl group.
2-Phenyl-1,3,2-dithiaborinane: Contains a phenyl group instead of a hexyl group.
Uniqueness
2-Hexyl-1,3,2-dithiaborinane is unique due to the presence of the hexyl group, which imparts distinct chemical properties and reactivity compared to other dithiaborinane derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
88686-96-8 |
|---|---|
Molekularformel |
C9H19BS2 |
Molekulargewicht |
202.2 g/mol |
IUPAC-Name |
2-hexyl-1,3,2-dithiaborinane |
InChI |
InChI=1S/C9H19BS2/c1-2-3-4-5-7-10-11-8-6-9-12-10/h2-9H2,1H3 |
InChI-Schlüssel |
ZWQXFUKXGNFXHW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(SCCCS1)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


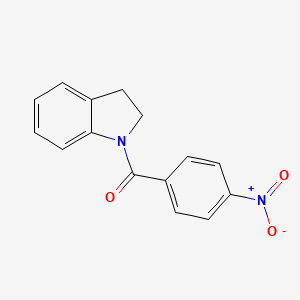
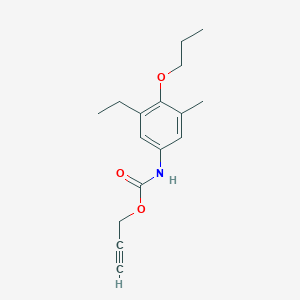
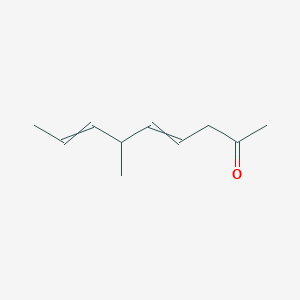
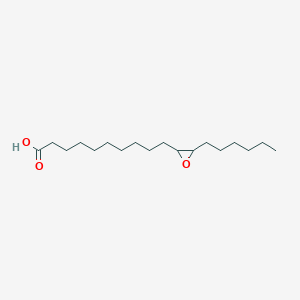

![N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide](/img/structure/B14402244.png)
![[Dimethylphosphinothioylsulfanyl(dimethyl)stannyl]sulfanyl-dimethyl-sulfanylidene-lambda5-phosphane](/img/structure/B14402245.png)

![Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate](/img/structure/B14402258.png)
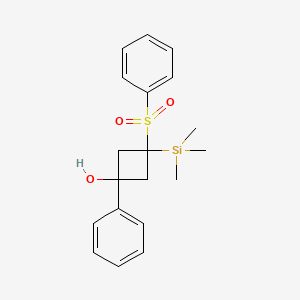
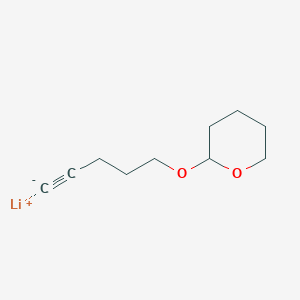

![2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol](/img/structure/B14402285.png)
